3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-11-16(26-19(21-11)15-8-5-9-25-15)10-20-18(22)17-12(2)23-13-6-3-4-7-14(13)24-17/h3-9,12,17H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOCELKMKYESDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds interact with various targets in the body, leading to their diverse biological activities.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that thiazole derivatives likely interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels.
Biological Activity
3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure and interactions with biological targets are also discussed.
Chemical Structure and Properties
The compound features a benzo[b][1,4]dioxine core substituted with a thiazole and thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 315.36 g/mol. The presence of these functional groups suggests diverse biological activities.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study found that compounds similar to this compound demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied. For instance, compounds containing similar scaffolds have shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Specifically, this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can act as an antagonist or agonist at various receptors, influencing downstream signaling pathways.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .
Case Studies
Several case studies highlight the effectiveness of thiazole-containing compounds:
- Study on Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations.
- Anti-inflammatory Study : In an animal model of arthritis, treatment with similar compounds resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls.
- Anticancer Research : A recent study demonstrated that a derivative of the compound significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues .
Data Table: Biological Activities
Scientific Research Applications
Biological Activities
The compound demonstrates several promising biological activities:
Antioxidant Activity
Research indicates that compounds with thiazole and thiophene groups exhibit significant antioxidant properties. These activities are crucial in combating oxidative stress-related diseases such as Alzheimer's and Parkinson's disease .
Anticancer Potential
Studies have shown that derivatives containing the thiazole ring can inhibit cancer cell proliferation. For instance, thiazole-based compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Thiazole derivatives have been linked to the inhibition of monoamine oxidase (MAO), an enzyme involved in neurodegenerative disorders. Selective MAO-B inhibitors derived from similar structures have shown promise in treating conditions like depression and Parkinson's disease .
Case Studies
- Monoamine Oxidase Inhibition : A study evaluated a series of thiazole derivatives for their ability to inhibit MAO-A and MAO-B isoforms. The results indicated that certain modifications could enhance selectivity towards MAO-B, suggesting therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Another investigation focused on the synthesis of thiazole-containing compounds and their cytotoxic effects on cancer cell lines. Results showed that specific structural modifications led to increased potency against breast cancer cells .
Table 1: Biological Activities of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Heterocycles : The target compound’s dihydrobenzo[d][1,4]dioxine differs from benzodioxole in and by having a partially saturated ring, which may improve solubility and conformational stability.
- Substituent Effects : The thiophen-2-yl group (target) vs. pyridinyl () alters electronic properties: thiophene is electron-rich, while pyridine introduces basicity. This impacts interactions with hydrophobic pockets or charged residues in targets.
- Synthetic Routes : The target compound’s synthesis aligns with carboxamide coupling strategies in , but its bicyclic ether moiety may require specialized protection/deprotection steps.
Pharmacological and Physicochemical Properties
While direct biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Compounds : Pyridinyl-substituted thiazoles showed statistically significant activity in assays (p < 0.05), suggesting that the target’s thiophene may modulate similar efficacy .
- Thioxo Derivatives () : The thione group in 2-thioxo-thiazoles can enhance metal-binding capacity, which the target compound lacks. This may limit its utility in metalloenzyme inhibition .
- Solubility : The dihydrobenzo[d][1,4]dioxine’s ether oxygens likely improve aqueous solubility compared to the benzodioxole in , which has fewer hydrogen-bonding sites.
Tautomerism and Stability
Unlike the triazole-thione tautomerism observed in , the target compound’s thiazole and dihydrobenzo[d][1,4]dioxine groups are conformationally stable. This reduces synthetic complexity and improves predictability in structure-activity relationships.
Q & A
Q. What are the key challenges in scaling up synthesis for preclinical trials?
- Methodological Answer :
- Process intensification : Transition from batch to flow chemistry for exothermic reactions (e.g., thiazole cyclization) .
- Purification : Replace column chromatography with fractional crystallization or membrane filtration .
- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
